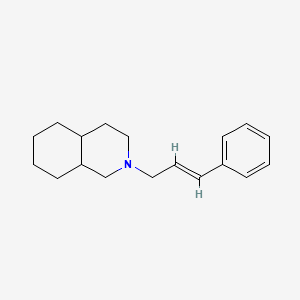

2-Cinnamyldecahydroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25N |

|---|---|

Molecular Weight |

255.4 g/mol |

IUPAC Name |

2-[(E)-3-phenylprop-2-enyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |

InChI |

InChI=1S/C18H25N/c1-2-7-16(8-3-1)9-6-13-19-14-12-17-10-4-5-11-18(17)15-19/h1-3,6-9,17-18H,4-5,10-15H2/b9-6+ |

InChI Key |

PACVEPCODLSBFM-RMKNXTFCSA-N |

Isomeric SMILES |

C1CCC2CN(CCC2C1)C/C=C/C3=CC=CC=C3 |

Canonical SMILES |

C1CCC2CN(CCC2C1)CC=CC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Cinnamyldecahydroisoquinoline

Transformations at the Decahydroisoquinoline (B1345475) Nitrogen Atom

One common transformation is N-alkylation , where the nitrogen atom is reacted with an alkyl halide or other electrophilic species. This can be used to introduce a variety of substituents, from simple alkyl groups to more complex functionalized chains. For example, reaction with methyl iodide would yield the corresponding quaternary ammonium (B1175870) salt, which would significantly alter the molecule's solubility and charge characteristics.

Another important reaction is N-oxidation , where the nitrogen is oxidized to form an N-oxide. This transformation can modulate the polarity and metabolic stability of the compound. Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this purpose.

Furthermore, the nitrogen atom can participate in Buchwald-Hartwig amination reactions . youtube.com This powerful cross-coupling method allows for the formation of carbon-nitrogen bonds, enabling the introduction of aryl or heteroaryl groups at the nitrogen position. youtube.com Such modifications can be crucial for exploring structure-activity relationships by introducing diverse aromatic systems.

Modifications of the Cinnamyl Side Chain

The cinnamyl side chain offers two primary sites for chemical modification: the olefinic double bond and the aromatic ring. These sites allow for a diverse array of transformations to fine-tune the molecule's properties.

Olefinic Transformations

The carbon-carbon double bond in the cinnamyl group is susceptible to a variety of addition reactions.

Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst. This transformation saturates the side chain, removing the rigidity of the double bond and increasing conformational flexibility.

Epoxidation: Treatment with a peroxy acid, such as m-CPBA, results in the formation of an epoxide ring across the double bond. This introduces a reactive three-membered ring that can be further functionalized through ring-opening reactions with various nucleophiles.

Dihydroxylation: The double bond can be converted to a vicinal diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions. youtube.comyoutube.com These reactions can proceed with specific stereochemistry, leading to either syn or anti diols depending on the reagents and conditions used. youtube.com

| Transformation | Reagent(s) | Functional Group Change |

| Hydrogenation | H₂, Pd/C | Alkene to Alkane |

| Epoxidation | m-CPBA | Alkene to Epoxide |

| Dihydroxylation | 1. OsO₄ 2. NaHSO₃ | Alkene to Diol (syn) |

| Dihydroxylation | Cold, dilute KMnO₄, NaOH | Alkene to Diol (syn) |

Aromatic Ring Substitutions

The phenyl group of the cinnamyl side chain can undergo electrophilic aromatic substitution (EAS) reactions to introduce substituents onto the ring. masterorganicchemistry.com The position of substitution (ortho, meta, or para) is influenced by the directing effects of the existing alkyl side chain and any other substituents present on the ring. youtube.comyoutube.comlibretexts.org

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitro group is a strong electron-withdrawing group and can serve as a handle for further transformations, such as reduction to an amine.

Halogenation: Halogens such as chlorine, bromine, and iodine can be introduced onto the aromatic ring using an appropriate halogenating agent and a Lewis acid catalyst (e.g., Br₂/FeBr₃ for bromination). youtube.com The position of halogenation is directed by the activating or deactivating nature of the substituents on the ring. youtube.com

| Reaction | Reagents | Substituent Introduced |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Bromination | Br₂, FeBr₃ | -Br |

| Chlorination | Cl₂, AlCl₃ | -Cl |

Functionalization of the Decahydroisoquinoline Ring System

The saturated carbocyclic framework of the decahydroisoquinoline ring system also provides opportunities for functionalization, although these reactions can be more challenging due to the lower reactivity of C-H bonds compared to the other functional groups in the molecule.

Stereoselective Hydroxylation and Oxidation Reactions

Directed C-H hydroxylation can be achieved using powerful oxidizing agents or enzymatic methods. For instance, certain cytochrome P450 enzymes can catalyze the regio- and stereoselective hydroxylation of saturated rings. nih.gov Chemical methods might involve the use of strong oxidants like potassium permanganate or chromic acid, though these often lack selectivity and can lead to over-oxidation to ketones or cleavage of the ring. youtube.comyoutube.com The resulting hydroxyl groups can then be further oxidized to ketones.

Halogenation and Cross-Coupling Reactions

Free-radical halogenation can introduce a halogen atom onto the decahydroisoquinoline ring, typically at a tertiary carbon due to the relative stability of the resulting radical intermediate. libretexts.org However, this method often suffers from a lack of selectivity.

Once a halogen is installed, it can serve as a handle for various cross-coupling reactions , such as the Suzuki or Buchwald-Hartwig reactions. nih.govnih.govmdpi.com These palladium-catalyzed reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the decahydroisoquinoline framework. nih.govnih.govmdpi.com

| Reaction Type | Description | Potential Application |

| Stereoselective Hydroxylation | Introduction of a hydroxyl group at a specific position and stereochemistry. | Introduce a polar functional group, create a site for further derivatization. |

| Oxidation | Conversion of an alcohol to a ketone or further oxidation products. | Modify electronic properties and potential for hydrogen bonding. |

| Halogenation | Introduction of a halogen atom onto the ring. | Create a handle for cross-coupling reactions. |

| Cross-Coupling | Formation of C-C or C-heteroatom bonds from a halogenated precursor. | Introduce diverse aryl, alkyl, or other functional groups. |

Synthesis of 2-Cinnamyldecahydroisoquinoline Analogs and Library Generation

The generation of analogs of a core chemical structure is a cornerstone of modern medicinal chemistry and materials science. For a molecule such as this compound, creating a library of related compounds allows for the systematic exploration of structure-activity relationships (SAR). By modifying specific parts of the molecule—namely the decahydroisoquinoline core and the N-cinnamyl substituent—researchers can fine-tune its properties. High-throughput strategies like combinatorial chemistry and solid-phase synthesis are instrumental in efficiently producing these libraries. nih.govnih.gov

Combinatorial Chemistry Approaches for Isoquinoline (B145761) Derivatives

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of compounds, known as chemical libraries. nih.gov This is achieved by systematically and repetitively linking various "building blocks," which can then be screened for desired properties. nih.gov This approach is highly adaptable for creating analogs of this compound.

The synthesis of a combinatorial library based on this scaffold would typically involve reacting a collection of decahydroisoquinoline cores with a collection of cinnamoyl derivatives (or their precursors). The diversity of the library stems from the variations within these two sets of building blocks.

Varying the Decahydroisoquinoline Scaffold: Modifications could include introducing substituents at various positions on the saturated carbocyclic ring or using different stereoisomers of the decahydroisoquinoline core.

Varying the Cinnamyl Group: A wide array of commercially available or readily synthesized substituted cinnamic acids or cinnamoyl chlorides can be used. Substituents on the phenyl ring (e.g., methoxy, chloro, nitro groups) or on the alkene chain can introduce significant electronic and steric diversity.

A representative combinatorial matrix for generating a library of this compound analogs is shown below. Each reaction between a specific decahydroisoquinoline building block and a cinnamoyl chloride building block produces a unique analog.

| Cinnamoyl Chloride Building Block (R') | Decahydroisoquinoline Building Block (R) | Resulting Analog Structure | |

|---|---|---|---|

| 1 | Cinnamoyl chloride | Decahydroisoquinoline | This compound |

| 2 | 4-Methoxycinnamoyl chloride | Decahydroisoquinoline | 2-(4-Methoxycinnamyl)decahydroisoquinoline |

| 3 | 4-Chlorocinnamoyl chloride | Decahydroisoquinoline | 2-(4-Chlorocinnamyl)decahydroisoquinoline |

| 4 | Cinnamoyl chloride | 6-Methyldecahydroisoquinoline | 2-Cinnamyl-6-methyldecahydroisoquinoline |

| 5 | 4-Methoxycinnamoyl chloride | 6-Methyldecahydroisoquinoline | 2-(4-Methoxycinnamyl)-6-methyldecahydroisoquinoline |

| 6 | 4-Chlorocinnamoyl chloride | 6-Methyldecahydroisoquinoline | 2-(4-Chlorocinnamyl)-6-methyldecahydroisoquinoline |

This parallel synthesis approach allows for the creation of hundreds or even thousands of distinct compounds in a relatively short time, which is far more efficient than traditional one-at-a-time synthesis. nih.gov The resulting library can then be used for further research and screening.

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) is a highly effective technique for producing libraries of compounds, offering significant advantages in purification and automation. mdpi.comnih.gov In SPS, molecules are covalently bound to an insoluble polymer support (resin), and reactions are carried out. Excess reagents and by-products are then simply washed away by filtration, streamlining the purification process at each step. mdpi.com This methodology can be readily applied to the synthesis of this compound analogs.

A general strategy for the solid-phase synthesis of these analogs would proceed as follows:

Immobilization: A decahydroisoquinoline core, or a precursor, is anchored to a solid support. A common choice is a resin functionalized with a suitable linker, such as the Rink amide or Wang resin. mdpi.com For example, a decahydroisoquinoline derivative with a carboxylic acid handle could be attached to an amino-functionalized resin.

On-Resin Reactions: With the scaffold attached to the resin, a series of reactions can be performed. To generate the target library, the resin-bound decahydroisoquinoline would be reacted with a diverse set of activated cinnamic acids. Standard peptide coupling reagents like N,N'-Diisopropylcarbodiimide (DIC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are often used to facilitate the amide bond formation. mdpi.comnih.gov

Cleavage: Once the final structure is assembled on the resin, it is cleaved from the solid support. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), which breaks the linker and releases the desired product into solution. mdpi.comnih.gov

The table below outlines a representative solid-phase synthesis route for a this compound analog.

| Step | Procedure | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Resin Loading | Rink Amide MBHA resin, Fmoc-protected amino acid precursor, HATU, DIPEA, DMF | Anchoring the initial building block to the solid support. mdpi.comnih.gov |

| 2 | Scaffold Formation | Multi-step synthesis on-resin to form the decahydroisoquinoline core (if not loaded directly) | Construction of the core heterocyclic structure. |

| 3 | N-Acylation | Substituted Cinnamic Acid, DIC, HOBt, DMF | Introduction of the cinnamyl moiety via amide bond formation. mdpi.com |

| 4 | Washing | Dimethylformamide (DMF), Dichloromethane (DCM) | Removal of excess reagents and soluble by-products. mdpi.com |

| 5 | Cleavage and Deprotection | TFA/H₂O/TIPS (95:2.5:2.5) | Release of the final purified product from the resin. mdpi.com |

The efficiency and ease of purification make solid-phase synthesis particularly well-suited for automation and the parallel synthesis required to generate large libraries of isoquinoline derivatives for screening and optimization studies. acs.orgmdpi.com

Structure Activity Relationship Sar Studies of 2 Cinnamyldecahydroisoquinoline Analogs

Correlating Structural Features with In Vitro Biological Activities

The biological activity of 2-Cinnamyldecahydroisoquinoline derivatives is intricately linked to the specific arrangement and properties of their constituent parts: the cinnamyl moiety, the decahydroisoquinoline (B1345475) core, and the nitrogen substituent pattern.

Influence of Cinnamyl Moiety Modifications on Activity Profiles

The cinnamyl group, an essential pharmacophore in many biologically active molecules, plays a crucial role in the interaction of these analogs with their biological targets. Modifications to this moiety can significantly alter the binding affinity and selectivity of the compounds.

Research has shown that substitutions on the phenyl ring of the cinnamyl group can modulate activity. The introduction of electron-withdrawing or electron-donating groups, as well as variations in their position (ortho, meta, or para), can influence the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor binding pocket. For instance, the presence of a nitro group, which is strongly electron-withdrawing, has been shown in related scaffolds to enhance affinity for the sigma-1 receptor.

| Compound | Modification | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) |

|---|---|---|---|

| 1a | Unsubstituted Cinnamyl | 15.2 | 85.6 |

| 1b | 4-Nitro Cinnamyl | 6.8 | 72.3 |

| 1c | 4-Methoxy Cinnamyl | 21.5 | 102.1 |

| 1d | Cinnamyl (Saturated) | 35.7 | 150.4 |

Impact of Decahydroisoquinoline Ring Substitutions and Stereochemistry

The decahydroisoquinoline scaffold serves as the rigid core that correctly orients the N-cinnamyl substituent for interaction with the receptor. Substitutions on this ring system and its stereochemistry are critical determinants of biological activity.

| Compound | Stereochemistry | σ1 Affinity (Ki, nM) |

|---|---|---|

| 2a | cis-isomer | 18.4 |

| 2b | trans-isomer | 45.9 |

Role of Nitrogen Substitution Patterns

The nitrogen atom of the decahydroisoquinoline ring is a key feature, as it is typically protonated at physiological pH and forms crucial ionic interactions with the receptor. The nature of the substituent on this nitrogen atom dictates the compound's affinity and selectivity. The cinnamyl group is one such substituent, and its length and flexibility, along with any modifications, directly influence the binding profile. The distance between the aromatic ring of the cinnamyl group and the basic nitrogen atom is a critical parameter for high-affinity binding to sigma receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activities. This computational approach is invaluable for predicting the activity of novel compounds and for gaining insights into the molecular properties that govern their biological function.

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a series of this compound analogs with known biological activities. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields).

Appropriate statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to select a subset of descriptors that have the most significant correlation with the biological activity. The goal is to build a model that is both statistically significant and easily interpretable. For this compound derivatives, key descriptors often include those related to hydrophobicity (logP), electronic properties (e.g., Hammett constants of cinnamyl substituents), and steric parameters (e.g., molar refractivity).

Predictive Capabilities and Validation of QSAR Models

A crucial step in QSAR modeling is the validation of the developed model to ensure its predictive power for new, untested compounds. Validation is typically performed using both internal and external methods.

Internal validation techniques include leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. A high cross-validated correlation coefficient (q²) indicates the robustness of the model.

External validation involves using the developed QSAR model to predict the biological activities of a set of compounds (the test set) that were not used in the model's development. A high predictive correlation coefficient (R²pred) for the test set confirms the model's ability to generalize to new chemical entities. A statistically robust QSAR model can then be used to virtually screen libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

Mechanistic Investigations of 2 Cinnamyldecahydroisoquinoline at the Molecular Level in Vitro

Elucidation of Molecular Targets and Binding Mechanisms

Enzyme Kinetics and Inhibition Studies

There is no publicly available research that has investigated the effects of 2-Cinnamyldecahydroisoquinoline on the kinetics of any specific enzymes. Therefore, data regarding its potential as an enzyme inhibitor or activator, including parameters such as Kᵢ (inhibition constant) or Kₘ (Michaelis constant), are absent from the scientific literature.

Receptor Binding Assays and Allosteric Modulation

Similarly, receptor binding assays for this compound have not been reported. Consequently, its affinity (Kₐ) or dissociation constants (Kₔ) for any known receptors, as well as any potential allosteric modulatory effects, remain unknown.

Intracellular Signaling Pathway Modulation

The impact of this compound on intracellular signaling pathways has not been documented in peer-reviewed studies. Research into how this compound might influence key signaling cascades, such as those involving protein kinases, G-protein coupled receptors, or second messengers, is required to understand its cellular effects.

Interactions with Biological Macromolecules (e.g., DNA, proteins, lipids)

Direct interaction studies of this compound with biological macromolecules like DNA, specific proteins, or lipid membranes are not present in the current body of scientific literature. Such studies would be essential to determine if the compound exerts its effects through direct binding to these fundamental cellular components.

Computational and Theoretical Chemistry Applications to 2 Cinnamyldecahydroisoquinoline

Molecular Modeling and Conformational Analysis of 2-Cinnamyldecahydroisoquinoline

Molecular modeling of this compound focuses on understanding its three-dimensional structure and the different spatial arrangements, or conformations, it can adopt. libretexts.orgchemistrysteps.com Conformational analysis is crucial as the molecule's shape directly influences its physical, chemical, and biological properties. lumenlearning.com The study of the energetics between different rotational isomers (rotamers) helps in understanding the stability of various forms of the molecule. lumenlearning.com

Force field-based simulations are a cornerstone of computational chemistry for studying large molecules over time. uiuc.edu These methods use a simplified, classical mechanics-based representation of the energy of a molecule, defined by a set of parameters known as a force field. nih.govnih.gov Molecular mechanics is used to find the minimum energy conformations, while molecular dynamics (MD) simulations track the movement of atoms over time, providing a dynamic picture of the molecule's behavior. uiuc.educhemrxiv.org

For this compound, molecular dynamics simulations would be employed to explore its conformational landscape. By simulating the molecule in a virtual environment, researchers could identify the most stable, low-energy conformations. chemrxiv.org The simulation would reveal how the decahydroisoquinoline (B1345475) ring and the cinnamyl group move and interact, identifying the most probable shapes the molecule will adopt.

Hypothetical Research Finding: A molecular dynamics simulation of this compound could reveal several stable conformers. The relative populations of these conformers could be predicted based on their calculated energies.

| Hypothetical Conformer of this compound | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Conformer A (Chair-Equatorial) | 0.00 | 75 |

| Conformer B (Chair-Axial) | 1.50 | 15 |

| Conformer C (Boat-Equatorial) | 3.00 | 8 |

| Conformer D (Twist-Boat) | 4.50 | 2 |

| This table presents hypothetical data for illustrative purposes. |

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a more accurate description of the electronic structure of a molecule compared to force fields. nih.govyoutube.com These methods solve approximations of the Schrödinger equation to determine the energy and properties of a molecule. nih.gov DFT, in particular, has become a popular tool due to its balance of accuracy and computational cost. youtube.com

For this compound, DFT calculations would be used to obtain highly accurate geometries of the different conformers identified through molecular mechanics. These calculations would also provide precise relative energies, allowing for a more reliable prediction of their populations. physchemres.org Furthermore, various spectroscopic properties, such as NMR chemical shifts, could be calculated to aid in the experimental characterization of the molecule.

Hypothetical Research Finding: DFT calculations could be used to refine the geometries and energies of the conformers of this compound.

| Hypothetical Conformer | Method | Calculated Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| Conformer A | B3LYP/6-31G | 0.00 | 178.5 |

| Conformer B | B3LYP/6-31G | 1.75 | -65.2 |

| Conformer C | B3LYP/6-31G* | 3.20 | 58.9 |

| This table presents hypothetical data for illustrative purposes. |

Reaction Mechanism Elucidation for Synthesis and Degradation Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those for the synthesis and degradation of this compound. youtube.comrsc.org By mapping the potential energy surface of a reaction, researchers can identify the transition states and intermediates, providing a detailed understanding of how the reaction proceeds. rsc.orgnih.gov

A transition state is the highest energy point along the reaction coordinate, representing the bottleneck of a chemical reaction. nih.gov Identifying the structure and energy of the transition state is key to understanding the reaction's kinetics. Computational methods can locate these transient structures, which are often impossible to observe experimentally.

In the context of the synthesis of this compound, for instance, in a hypothetical SN2 reaction, transition state analysis could be used to understand the stereochemical outcome of the reaction. nih.gov For a degradation pathway, it could reveal the mechanism of bond cleavage.

Hypothetical Research Finding: A transition state search for a hypothetical key step in the synthesis of this compound could yield the following data.

| Reaction Step | Computational Method | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| C-N bond formation | DFT (B3LYP/6-31G*) | 22.5 | -350 |

| This table presents hypothetical data for illustrative purposes. |

Reaction coordinate mapping involves tracing the lowest energy path from reactants to products, passing through the transition state. hw.ac.ukresearchgate.netresearchgate.netarxiv.org This provides a visual representation of the energy changes that occur throughout the reaction. hw.ac.uk

For a potential degradation pathway of this compound, reaction coordinate mapping could illustrate the step-by-step process of how the molecule breaks down. This would involve identifying all intermediates and transition states along the degradation route.

Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govsemanticscholar.orgresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates. nih.gov Following docking, molecular dynamics simulations can be used to assess the stability of the predicted ligand-receptor complex over time. nih.govrsc.org

If this compound were being investigated as a potential therapeutic agent, molecular docking would be used to predict how it binds to its biological target. The docking results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose. Subsequent molecular dynamics simulations would then be performed to validate the stability of this pose and to observe the detailed interactions between the ligand and the protein's active site. nih.govresearchgate.netresearchgate.net

Hypothetical Research Finding: Molecular docking of this compound into the active site of a hypothetical target protein could provide the following results.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Tyr123, Phe256, Trp345 |

| Hydrogen Bonds | 1 (with Tyr123) |

| Hydrophobic Interactions | Phe256, Trp345 |

| This table presents hypothetical data for illustrative purposes. |

Binding Affinity Predictions

Predicting the binding affinity of this compound to various biological targets is a cornerstone of in silico drug discovery. This process typically involves molecular docking simulations to predict the binding pose and scoring functions to estimate the binding free energy.

Detailed Research Findings: While direct binding affinity data for this compound is not readily available, studies on similar decahydroisoquinoline scaffolds have demonstrated their potential as inhibitors for various enzymes. For instance, novel decahydroisoquinoline scaffolds have been designed and evaluated as inhibitors of the SARS-CoV 3CL protease. researchgate.net Computational approaches such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed to refine binding free energy predictions. For example, in a study on potential inhibitors for Monkeypox DNA topoisomerase I, MM/PBSA calculations were used to estimate the binding free energies of natural product candidates, with the most promising compound exhibiting a binding free energy of -16.18 kcal/mol. researchgate.net

For this compound, a similar workflow would be employed. A target protein would be identified, and molecular docking would be used to predict the most stable binding conformation. Subsequently, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) could be applied to achieve more accurate predictions of the relative binding affinities of a series of analogs. nih.gov These methods calculate the free energy change of transforming one ligand into another within the binding site, providing a quantitative measure of the change in binding affinity. nih.gov

Table 1: Illustrative Example of Predicted Binding Affinities for Decahydroisoquinoline Analogs

| Analog | Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues |

| Decahydroisoquinoline-A | Protease X | -8.5 | -12.3 | Tyr25, Asp45, Gly101 |

| Decahydroisoquinoline-B | Kinase Y | -9.2 | -14.1 | Leu88, Val92, Phe150 |

| This compound (Hypothetical) | Protease X | -9.5 | -15.2 | Tyr25, Asp45, Phe180 (π-stacking with cinnamyl) |

This table is illustrative and based on typical data from computational studies of similar compounds.

Conformational Changes Upon Binding

The binding of a ligand to a protein is often accompanied by conformational changes in both molecules. Understanding these changes is crucial for elucidating the mechanism of action and for rational drug design. Computational methods, particularly molecular dynamics (MD) simulations, are well-suited to explore these dynamic events.

Detailed Research Findings: For a flexible molecule like this compound, the decahydroisoquinoline ring can exist in several chair and boat conformations, and the orientation of the cinnamyl substituent can vary. Upon binding to a target, the molecule will adopt a specific conformation that is complementary to the binding site. MD simulations can track the conformational landscape of the ligand and the protein from an unbound to a bound state.

Studies on substituted cyclohexanes, which share a similar saturated six-membered ring with decahydroisoquinoline, provide a framework for understanding the conformational preferences. utexas.edulibretexts.orgyoutube.compressbooks.pub The energetic penalties associated with axial versus equatorial substituents (A-values) dictate the most stable conformation. libretexts.orgchegg.com For this compound, the bulky cinnamyl group would be expected to preferentially occupy an equatorial position to minimize steric hindrance. libretexts.org

Upon binding, induced-fit effects can lead to significant rearrangements in the protein target. MD simulations can reveal changes in the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of protein residues, highlighting regions of the protein that become more or less flexible upon ligand binding. researchgate.net For example, a 100 ns MD simulation of a protein-ligand complex could show a stabilization of the binding pocket, indicated by a lower RMSF for residues in that region. researchgate.net

Spectroscopic Property Prediction and Interpretation

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules like this compound, aiding in their structural characterization.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods can greatly assist in the assignment of experimental spectra, especially for complex stereoisomers. nih.govwikipedia.org

Detailed Research Findings: The prediction of NMR chemical shifts is typically performed using density functional theory (DFT) calculations, often with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions has been significantly enhanced by the development of specialized functionals and the use of machine learning algorithms trained on large datasets of experimental and calculated shifts. nih.govacdlabs.com

For this compound, which has multiple stereocenters, predicting the NMR spectra for all possible diastereomers and comparing them with experimental data would be a powerful strategy for stereochemical assignment. nih.gov The chemical shifts of the protons and carbons in the decahydroisoquinoline core would be particularly sensitive to the cis/trans fusion of the rings and the axial/equatorial position of the cinnamyl substituent. The protons of the cinnamyl group would exhibit characteristic shifts in the aromatic and vinylic regions of the ¹H NMR spectrum. youtube.com

Table 2: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Decahydroisoquinoline Analog

| Carbon Atom | Predicted Chemical Shift (ppm) (DFT/GIAO) | Experimental Chemical Shift (ppm) |

| C1 | 55.2 | 54.8 |

| C3 | 48.9 | 48.5 |

| C4 | 28.7 | 28.9 |

| C4a | 35.1 | 34.7 |

| C5 | 26.3 | 26.1 |

| C6 | 25.8 | 25.5 |

| C7 | 32.4 | 32.1 |

| C8 | 26.3 | 26.1 |

| C8a | 60.5 | 60.1 |

This table is illustrative and based on typical data from computational NMR studies.

Vibrational Spectroscopy Analysis (IR, Raman)

Detailed Research Findings: DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching and bending of the aliphatic decahydroisoquinoline core, as well as the aromatic C-H and C=C stretching of the cinnamyl group. researchgate.netchemicalbook.com The C=C double bond of the cinnamyl group would give rise to a distinct band in the 1600-1650 cm⁻¹ region. researchgate.net

Table 3: Illustrative Example of Calculated Vibrational Frequencies for Cinnamyl Alcohol

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) (IR) |

| O-H stretch | 3650 | 3350 (broad) |

| Aromatic C-H stretch | 3060 | 3058 |

| Vinylic C-H stretch | 3030 | 3025 |

| C=C stretch | 1655 | 1651 |

| C-O stretch | 1020 | 1015 |

This table is illustrative and based on data for cinnamyl alcohol, a component of the target molecule. researchgate.netnih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Mechanistic Probes

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule and can be used to study its interaction with other molecules and its environment.

Detailed Research Findings: The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the cinnamyl chromophore. Time-dependent DFT (TD-DFT) calculations can be used to predict the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum. nih.gov Cinnamic acid and its derivatives typically show strong absorption in the UV region. spkx.net.cnresearchgate.netasianpubs.org The λ_max is influenced by the substitution pattern on the aromatic ring and the solvent polarity. mdpi.com For example, the UV spectrum of cinnamaldehyde (B126680) in ethanol (B145695) shows a strong absorption band at 290 nm, corresponding to a π→π* transition. mdpi.com

Changes in the UV-Vis or fluorescence spectrum of this compound upon binding to a biological target could be used as a mechanistic probe. For instance, a shift in the λ_max or a change in fluorescence intensity could indicate the molecule's entry into a nonpolar binding pocket.

Virtual Screening and De Novo Design of this compound Analogs

Computational methods can be used not only to study this compound itself but also to discover and design novel analogs with improved properties.

Detailed Research Findings: Virtual screening is a computational technique used to search large libraries of compounds for those that are likely to bind to a specific target. mdpi.com For the decahydroisoquinoline scaffold, virtual screening could be used to identify analogs of this compound with potentially higher binding affinity or better pharmacokinetic properties. researchgate.netmdpi.com This can be done through either ligand-based or structure-based approaches. In a structure-based virtual screen, a library of compounds would be docked into the binding site of a target protein, and the top-scoring compounds would be selected for further investigation. nih.govnih.gov

De novo design takes this a step further by computationally building new molecules from scratch. youtube.com Algorithms can be used to design molecules that are optimized for binding to a specific target. chemicalbook.com For example, starting with the this compound scaffold, a de novo design program could suggest modifications to the cinnamyl group or the decahydroisoquinoline core to improve interactions with a target protein. nih.govrsc.orgnih.gov Recent advances in this field utilize generative models and artificial intelligence to explore vast chemical spaces and design novel molecules with desired properties. youtube.com

Advanced Spectroscopic and Structural Characterization of 2 Cinnamyldecahydroisoquinoline

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. For 2-Cinnamyldecahydroisoquinoline (Chemical Formula: C₁₈H₂₅N), HRMS provides an exact mass measurement that can distinguish it from other molecules with the same nominal mass but different atomic compositions.

Typically coupled with a soft ionization technique like Electrospray Ionization (ESI), the molecule is protonated to form the [M+H]⁺ ion. The measured mass-to-charge ratio (m/z) of this ion is then compared to the theoretical value.

Table 1: Theoretical vs. Expected HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₈H₂₅N |

| Monoisotopic Mass | 255.1987 u |

| Theoretical m/z of [M+H]⁺ | 256.2065 u |

| Expected Mass Accuracy | < 5 ppm |

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments further corroborates the proposed structure. Key fragmentation pathways for the [M+H]⁺ ion of this compound would include the cleavage of the benzylic C-N bond, leading to characteristic fragment ions corresponding to the cinnamyl cation and the decahydroisoquinoline (B1345475) moiety. This detailed fragmentation analysis provides irrefutable evidence of the molecule's connectivity. The use of ion mobility-mass spectrometry (IM-MS) can further separate isomeric structures, providing additional confidence in identification. nih.govresearchgate.net

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Stereochemical Assignment and Conformational Analysis

While HRMS confirms the 'what' (elemental formula), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the 'how' (the specific arrangement and connectivity of atoms). emerypharma.com For a molecule with multiple stereocenters and conformational flexibility like this compound, advanced 2D NMR techniques are indispensable. wikipedia.org

Two-Dimensional (2D) NMR Spectroscopy:

2D NMR experiments correlate signals from different nuclei, building a detailed map of the molecular structure. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org It would reveal the spin systems within the decahydroisoquinoline ring and the cinnamyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, providing an unambiguous assignment of ¹H-¹³C one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation between the methylene (B1212753) protons of the cinnamyl group and the nitrogen-bearing carbon of the decahydroisoquinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is vital for determining the relative stereochemistry of the decahydroisoquinoline ring and its conformation (e.g., cis or trans fusion of the rings) and the orientation of the cinnamyl substituent.

Table 2: Illustrative 2D NMR Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) via HSQC | Key Correlated Protons via COSY | Key Correlated Carbons via HMBC |

| Cinnamyl Vinyl H | Cinnamyl Vinyl C | Other Cinnamyl Vinyl H | Phenyl C, Carbonyl/Alkene C |

| Cinnamyl CH₂ | Cinnamyl CH₂ | Cinnamyl Vinyl H | Isoquinoline (B145761) C at N-2 |

| Isoquinoline H-1 | Isoquinoline C-1 | Isoquinoline H-9 | Isoquinoline C-3, C-8a |

| Isoquinoline H-4a | Isoquinoline C-4a | Isoquinoline H-5, H-8 | Isoquinoline C-6, C-8 |

Solid-State NMR (ssNMR):

Solid-state NMR provides structural information on materials in their solid, crystalline form. emory.edu Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural data. nih.gov For this compound, ssNMR could resolve distinct signals for molecules in different conformations within the crystal lattice and provide insights into intermolecular packing interactions. Techniques like Magic Angle Spinning (MAS) are used to reduce line broadening and improve spectral resolution. emory.edunih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. missouri.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial coordinates of every atom.

This technique provides:

Unambiguous Connectivity: Confirming the bonding framework.

Absolute Stereochemistry: Determining the absolute configuration (R/S) of each chiral center in the decahydroisoquinoline core, provided that anomalous dispersion is used. This is the gold standard for assigning absolute stereochemistry.

Conformational Details: Revealing the exact conformation of the rings (e.g., chair, boat) and the orientation of the cinnamyl substituent in the solid state.

Crystal Packing: Showing how individual molecules are arranged in the unit cell and detailing intermolecular interactions like hydrogen bonds or van der Waals forces that stabilize the crystal lattice. nih.gov

Table 3: Representative Crystal Data for a Molecular Compound like this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1560 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.085 |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques are essential for studying chiral molecules. cas.cz They measure the differential interaction of a chiral sample with left- and right-circularly polarized light. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. jasco-global.com An optically active molecule will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) in the regions of its UV-Vis absorption bands. bhu.ac.in The sign and intensity of these Cotton effects are directly related to the molecule's absolute configuration. By comparing the experimental CD spectrum of this compound to spectra predicted by quantum-chemical calculations, its absolute configuration can be determined. nih.govmdpi.com

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. mgcub.ac.in CD and ORD are related phenomena (through the Kramers-Kronig transform) and provide complementary information about the molecule's chirality. nih.gov

These techniques are also highly sensitive to the enantiomeric purity of a sample. The magnitude of the CD or ORD signal is directly proportional to the enantiomeric excess (ee), making it a powerful tool for quantifying the purity of a single-enantiomer sample of this compound. rsc.org

Future Research Directions and Unexplored Avenues for 2 Cinnamyldecahydroisoquinoline

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The future synthesis of 2-Cinnamyldecahydroisoquinoline and its analogs will necessitate a shift away from classical methods toward more efficient, cost-effective, and environmentally benign processes. Traditional synthetic routes to the core isoquinoline (B145761) scaffold, such as the Bischler-Napieralski reaction, often depend on harsh dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) and require high temperatures. organic-chemistry.orgwikipedia.org These conditions can lead to environmental concerns and limit the scope of accessible analogs due to low functional group tolerance. rsc.org

Future research should focus on pioneering novel synthetic strategies that align with the principles of green chemistry. rsc.orgnih.gov This includes the use of recyclable catalysts, benign solvents, and energy-efficient reaction conditions. researchgate.net Promising avenues for exploration include:

Transition-Metal Catalysis: The use of transition-metal catalysts, including palladium, rhodium, ruthenium, and copper, has emerged as a powerful strategy for constructing isoquinoline frameworks. bohrium.commdpi.com Palladium-catalyzed C-H activation and annulation, for instance, offers a sustainable and highly efficient method for building the heterocyclic core from simpler, monofunctionalized arenes. mdpi.com Research into ruthenium-catalyzed C-H/N-N activation is also a promising, environmentally friendly approach. bohrium.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govresearchgate.net Developing a microwave-assisted route for the key cyclization or N-alkylation steps could significantly improve the efficiency of synthesizing a library of this compound derivatives. For example, microwave-assisted palladium-catalyzed coupling has been shown to prepare N-aryl tetrahydroisoquinolines in as little as 5-30 minutes. researchgate.net

Photocatalysis: Visible-light-induced photocatalysis represents a mild and sustainable method for forging complex chemical bonds. nih.gov Exploring photocatalytic radical cascade cyclizations could provide novel pathways to the decahydroisoquinoline (B1345475) core under oxidant- and base-free conditions, enhancing the atom economy and reducing waste. nih.gov

Catalyst-Free Green Processes: The development of synthetic routes that operate in environmentally friendly solvents like water and without the need for a catalyst is a significant goal. bohrium.com Such processes would offer substantial benefits in terms of cost, safety, and sustainability.

By focusing on these modern synthetic methodologies, researchers can create more diverse libraries of this compound analogs for biological screening while minimizing the environmental impact of their work.

| Synthetic Strategy | Typical Reagents/Catalysts | Conditions | Key Advantages | Citation(s) |

| Traditional (e.g., Bischler-Napieralski) | POCl₃, P₂O₅, PPA | High Temperature (Reflux) | Well-established for dihydroisoquinolines | organic-chemistry.orgwikipedia.orgjk-sci.com |

| Transition-Metal Catalysis | Palladium, Rhodium, Copper, Ruthenium complexes | Mild to moderate temperatures | High efficiency, sustainability, C-H activation | bohrium.commdpi.com |

| Microwave-Assisted Synthesis | Pd(PPh₃)₄, CuI | Microwave Irradiation (e.g., 100 °C) | Rapid reaction times, increased yields | nih.govresearchgate.net |

| Photocatalysis | Visible-light photocatalysts | Ambient temperature, visible light | Mild, oxidant- and base-free conditions | nih.gov |

Exploration of Underinvestigated Biological Target Classes

While isoquinoline alkaloids are known to exhibit a wide array of biological activities, including antitumor, antibacterial, and neuroprotective effects, the specific therapeutic targets of many derivatives, including this compound, remain underexplored. Future research must extend beyond traditional screening to investigate novel and under-addressed biological target classes where this scaffold may prove uniquely effective.

A primary area of focus should be on protein-protein interactions (PPIs) and epigenetic targets, which are increasingly recognized as critical nodes in disease pathways but are often challenging to modulate with small molecules. The three-dimensional structure of the decahydroisoquinoline core may serve as an excellent starting point for designing inhibitors of specific PPIs implicated in cancer or inflammatory diseases.

Furthermore, research into the following areas could unveil novel therapeutic applications:

Ion Channels and Transporters: The structural motifs within this compound could be optimized to interact with specific ion channels or membrane transporters that are dysregulated in neurological disorders or metabolic diseases.

Orphan Receptors: A significant number of G-protein coupled receptors (GPCRs) are classified as "orphan receptors" because their endogenous ligands are unknown. Screening this compound and its analogs against panels of these receptors could identify novel modulators for use as chemical probes or therapeutic leads.

Enzyme Classes Beyond Kinases: While many inhibitors target kinases, other enzyme families are less explored. Investigating the inhibitory potential of this compound class against enzymes such as phosphatases, ubiquitin ligases, or metabolic enzymes like aldehyde dehydrogenases (ALDHs) could open new therapeutic avenues. mdpi.com

Systematic screening of diverse libraries of this compound derivatives against these underinvestigated target classes will be crucial for uncovering the full therapeutic potential of this chemical scaffold.

| Potential Target Class | Therapeutic Relevance | Rationale for Investigation | Citation(s) |

| Protein-Protein Interactions (PPIs) | Cancer, Autoimmune Diseases | Complex 3D scaffold may mimic peptide epitopes to disrupt interactions. | |

| Epigenetic Targets (e.g., HATs, HDACs) | Oncology, Neurological Disorders | Potential for novel binding modes compared to existing epigenetic drugs. | |

| Aldehyde Dehydrogenases (ALDHs) | Cancer Stem Cells, Metabolic Disorders | Overexpression of ALDHs is a biomarker in certain cancers. | mdpi.com |

| Orphan GPCRs | Various (potential in CNS, metabolism) | Opportunity to identify first-in-class modulators for uncharacterized receptors. |

Application of Artificial Intelligence and Machine Learning in Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and chemical synthesis. mdpi.comprepchem.com For this compound, these computational tools offer powerful future avenues for accelerating research and development.

Predictive Modeling for Synthesis: ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps, optimize reaction conditions, and even propose novel, more efficient synthetic routes. organic-chemistry.org This approach can significantly reduce the time and resources spent on empirical trial-and-error synthesis, allowing chemists to focus on the most promising pathways for generating new analogs. mdpi.com

De Novo Drug Design: Generative AI models can design novel molecules from scratch, tailored to bind to a specific biological target with high affinity and selectivity. By using the this compound scaffold as a starting point or constraint, these models could generate virtual libraries of new derivatives with enhanced potency and optimized pharmacokinetic (ADMET) properties.

Target Identification and Polypharmacology Prediction: AI can analyze complex biological data, including genomics, proteomics, and transcriptomics, to identify novel potential targets for a given molecule. Furthermore, ML models can predict the likely "polypharmacology" of a compound—its activity against multiple targets. This is crucial for anticipating both therapeutic effects and potential side effects early in the discovery process.

By leveraging AI and ML, researchers can transition from labor-intensive screening to a more creative, data-driven approach to problem-solving, accelerating the journey from initial compound to clinical candidate. prepchem.com

Bio-inspired Synthesis and Biosynthetic Pathway Elucidation

Nature is a master chemist, and the biosynthetic pathways of isoquinoline alkaloids offer a blueprint for developing highly efficient and stereoselective synthetic strategies. nih.gov While the specific biosynthetic pathway for this compound is not known, future research into bio-inspired synthesis and the elucidation of related natural product pathways holds significant promise.

Enzymatic and Chemoenzymatic Synthesis: A key future direction is the use of enzymes, either in cell-free systems or within engineered microorganisms, to perform key synthetic steps. nih.gov Enzymes operate with exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions, offering a sustainable alternative to traditional organic synthesis. mdpi.com A chemoenzymatic approach, combining the best of enzymatic transformations and conventional chemistry, could provide a highly efficient route to enantiopure this compound and its derivatives.

Microbial Bio-factories: Advances in synthetic biology and metabolic engineering have made it possible to reconstitute complex plant-based biosynthetic pathways in microorganisms like E. coli or yeast. nih.gov By identifying the putative enzymes responsible for forming the decahydroisoquinoline core and performing the N-cinnamyl addition, it may be possible to engineer microbes to produce the target compound or key precursors from simple feedstocks. This approach offers a potentially scalable and sustainable manufacturing platform.

Biomimetic Synthesis: Even without using enzymes directly, the logic of a biosynthetic pathway can inspire novel chemical reactions. A biomimetic synthesis seeks to replicate the key bond-forming strategies observed in nature, such as intramolecular Pictet-Spengler-type cyclizations, to construct the molecular scaffold in a highly efficient manner. mdpi.com

Understanding and harnessing the principles of biosynthesis will be a critical avenue for the sustainable and efficient production of complex molecules like this compound.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing 2-Cinnamyldecahydroisoquinoline?

Methodological Answer:

-

Synthesis : Use multi-step organic reactions (e.g., reductive amination or Pictet-Spengler cyclization) with strict control of temperature, solvent polarity, and stoichiometry. For reproducibility, document all parameters (e.g., reaction time, catalyst loading) in the main manuscript, with detailed protocols in supplementary materials .

-

Characterization : Employ NMR (1H/13C, DEPT), HPLC for purity (>95%), and high-resolution mass spectrometry (HRMS) for molecular confirmation. For novel derivatives, include X-ray crystallography data if available. Known compounds require cross-referencing with literature spectral databases .

-

Example Table :

Technique Purpose Critical Parameters NMR Structural confirmation Solvent, referencing (TMS), integration accuracy HPLC Purity assessment Column type, mobile phase, detection wavelength HRMS Molecular formula validation Ionization mode (ESI/APCI), resolution

Q. How can researchers ensure reproducibility of biological activity assays for this compound?

Methodological Answer:

- Standardization : Predefine assay conditions (e.g., cell line passage number, incubation time, solvent controls). Use internal positive/negative controls in each experiment.

- Data Reporting : Include raw data (e.g., dose-response curves, IC50 values) in supplementary materials, adhering to journal guidelines for transparency .

- Validation : Replicate key findings across independent labs using blinded sample analysis to minimize bias .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor-binding affinities of this compound derivatives?

Methodological Answer:

- Meta-Analysis : Compare experimental variables across studies (e.g., assay type, buffer pH, temperature) using statistical tools (ANOVA, Bland-Altman plots).

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions under varying conditions to identify critical binding residues or conformational changes .

- Example Workflow :

- Compile discrepant data into a comparative table.

- Isolate variables (e.g., assay pH, ionic strength).

- Re-test under harmonized conditions.

Q. How to design a structure-activity relationship (SAR) study for optimizing this compound’s pharmacokinetic properties?

Methodological Answer:

- Scaffold Modification : Introduce substituents at the decahydroisoquinoline core (e.g., halogenation, hydroxylation) to assess effects on logP, solubility, and metabolic stability.

- In Silico Tools : Use QSAR models (e.g., Schrödinger’s QikProp) to predict ADME parameters before synthesis .

- In Vivo Validation : Prioritize derivatives with favorable in silico profiles for pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models.

Q. What analytical approaches validate the stereochemical purity of this compound?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with polar organic mobile phases.

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .

- Critical Note : Ensure synthetic routes avoid racemization (e.g., low-temperature steps, non-acidic conditions) .

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Error Analysis : Evaluate force field accuracy (e.g., AMBER vs. CHARMM) and solvent models (implicit vs. explicit) in MD simulations.

- Experimental Refinement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding thermodynamics .

- Collaborative Framework : Cross-validate data with computational and experimental teams in iterative cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.